diethyl 1,1'-[(Z)-diazene-1,2-diyldi-1,2,5-oxadiazole-4,3-diyl]bis[5-(chloromethyl)-1H-1,2,3-triazole-4-carboxylate]
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Overview
Description
ETHYL 5-(CHLOROMETHYL)-1-[4-((Z)-2-{4-[5-(CHLOROMETHYL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is a synthetic organic compound that features multiple functional groups, including triazole and oxadiazole rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 5-(CHLOROMETHYL)-1-[4-((Z)-2-{4-[5-(CHLOROMETHYL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE typically involves multi-step organic reactions. The process may start with the formation of the triazole and oxadiazole rings, followed by the introduction of chloromethyl and ethoxycarbonyl groups under controlled conditions. Common reagents used in these reactions include azides, alkynes, and chlorinating agents.
Industrial Production Methods
In an industrial setting, the production of this compound would require optimization of reaction conditions to maximize yield and purity. This might involve the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 5-(CHLOROMETHYL)-1-[4-((Z)-2-{4-[5-(CHLOROMETHYL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound may undergo oxidation or reduction under specific conditions, altering its functional groups.
Cyclization Reactions: The triazole and oxadiazole rings can be involved in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles (e.g., amines, thiols), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., sodium borohydride). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl groups can lead to the formation of various substituted derivatives.
Scientific Research Applications
Medicinal Chemistry: The compound’s unique structure may be explored for its potential as a drug candidate, particularly in targeting specific enzymes or receptors.
Materials Science: The compound could be used in the development of advanced materials with specific properties, such as conductivity or fluorescence.
Chemical Biology: Researchers may study the compound’s interactions with biological molecules to understand its mechanism of action and potential therapeutic effects.
Mechanism of Action
The mechanism of action of ETHYL 5-(CHLOROMETHYL)-1-[4-((Z)-2-{4-[5-(CHLOROMETHYL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s structure allows it to bind to these targets, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
ETHYL 5-(CHLOROMETHYL)-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE: A simpler analog with fewer functional groups.
1,2,5-OXADIAZOLE-3-YL COMPOUNDS: Compounds containing the oxadiazole ring, which may have similar chemical properties.
TRIAZOLE-BASED COMPOUNDS: Other compounds featuring the triazole ring, which are commonly studied for their biological activity.
Uniqueness
ETHYL 5-(CHLOROMETHYL)-1-[4-((Z)-2-{4-[5-(CHLOROMETHYL)-4-(ETHOXYCARBONYL)-1H-1,2,3-TRIAZOL-1-YL]-1,2,5-OXADIAZOL-3-YL}-1-DIAZENYL)-1,2,5-OXADIAZOL-3-YL]-1H-1,2,3-TRIAZOLE-4-CARBOXYLATE is unique due to its combination of multiple functional groups and rings, which may confer distinct chemical and biological properties
Properties
Molecular Formula |
C16H14Cl2N12O6 |
---|---|
Molecular Weight |
541.3 g/mol |
IUPAC Name |
ethyl 5-(chloromethyl)-1-[4-[[4-[5-(chloromethyl)-4-ethoxycarbonyltriazol-1-yl]-1,2,5-oxadiazol-3-yl]diazenyl]-1,2,5-oxadiazol-3-yl]triazole-4-carboxylate |
InChI |
InChI=1S/C16H14Cl2N12O6/c1-3-33-15(31)9-7(5-17)29(27-19-9)13-11(23-35-25-13)21-22-12-14(26-36-24-12)30-8(6-18)10(20-28-30)16(32)34-4-2/h3-6H2,1-2H3 |
InChI Key |
WWOMLVIZXUEZHL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(N(N=N1)C2=NON=C2N=NC3=NON=C3N4C(=C(N=N4)C(=O)OCC)CCl)CCl |
Origin of Product |
United States |
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